Product packaging for N-(4-bromophenyl)-4-ethoxybenzamide(Cat. No.:CAS No. 329059-46-3)

N-(4-bromophenyl)-4-ethoxybenzamide

Cat. No.: B185204
CAS No.: 329059-46-3
M. Wt: 320.18 g/mol
InChI Key: HQNSVGFFIOHFQL-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, represent a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov This structural motif is prevalent in a vast number of compounds exhibiting a wide array of pharmacological activities. walshmedicalmedia.com The versatility of the benzamide core allows for substitutions on both the phenyl ring and the amide nitrogen, enabling chemists to fine-tune the molecule's physicochemical properties and biological targets.

The significance of benzamides is underscored by their diverse applications, which include:

Antimicrobial and Antifungal Activity: Many benzamide derivatives have demonstrated potent activity against various bacterial and fungal strains. researchgate.netnanobioletters.com

Anticancer Properties: They are investigated as antitumor agents, with some derivatives designed as histone deacetylase (HDAC) inhibitors. researchgate.net

Anticonvulsant Effects: Certain substituted benzamides have shown significant efficacy in models of epilepsy. nih.govcapes.gov.br

Anti-inflammatory and Analgesic Effects: The benzamide scaffold is a component of molecules developed to treat inflammation and pain. researchgate.netwalshmedicalmedia.com

Metabolic Disorders: Recent studies have explored benzamide derivatives as potential glucokinase activators for the treatment of diabetes. nih.gov

The ability of the benzamide group to form hydrogen bonds and participate in π-π stacking interactions allows for effective binding to a variety of biological macromolecules, contributing to its broad pharmacological profile. nih.gov This inherent bioactivity makes the benzamide scaffold a continuous focus of research for developing new and more effective therapeutic agents. walshmedicalmedia.com

Structural Framework of N-(4-bromophenyl)-4-ethoxybenzamide within Diverse Chemical Scaffolds

Table 1: Key Structural Components of this compound

Component Structure Significance
Benzamide Core -CO-NH- A well-established pharmacophore known for its ability to form hydrogen bonds and its presence in numerous bioactive compounds. researchgate.netwalshmedicalmedia.com It provides a rigid and planar linker between the two aromatic rings.
4-Bromophenyl Group C₆H₄Br The bromine atom is a lipophilic halogen that can enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity to biological targets. The presence of bromine on related structures has been linked to antibacterial and anticonvulsant activities. nih.govnih.gov

| 4-Ethoxyphenyl Group | C₆H₄OC₂H₅ | The ethoxy group (-OCH₂CH₃) is a moderately lipophilic, hydrogen bond-accepting group. It can influence the molecule's solubility, metabolic stability, and interaction with receptor sites. |

The central amide bond imposes a degree of planarity on the molecule. Crystal structure analyses of related compounds, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, reveal that the central amide fragment is essentially planar. nih.gov However, the two aromatic rings are typically twisted out of this plane, with significant dihedral angles between them. nih.gov This three-dimensional conformation is crucial for determining how the molecule fits into the binding pockets of proteins and other biological targets.

Table 2: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₄BrNO₂ sigmaaldrich.comepa.gov
Molecular Weight 320.188 g/mol sigmaaldrich.com

| CAS Number | 329059-46-3 | sigmaaldrich.comepa.gov |

Current Research Landscape and Academic Gaps for the Chemical Compound

Despite the established importance of its constituent scaffolds, dedicated research on this compound is notably sparse in publicly available scientific literature. Commercial suppliers list it as a chemical for early discovery research, but often without accompanying analytical or biological activity data, indicating that it has not been extensively studied. sigmaaldrich.com

The existing research landscape must therefore be inferred from studies on closely related analogues. For instance, research on N-(4-bromophenyl)furan-2-carboxamides has demonstrated their potential as antibacterial agents against drug-resistant pathogens. nih.gov Similarly, N-(4-bromophenyl)-4-hydroxybenzamide, which differs only by a hydroxyl group instead of an ethoxy group, has been synthesized and shown to possess antimicrobial properties. nanobioletters.com Furthermore, other brominated benzamide structures have been investigated for anticonvulsant and antimicrobial activities. nih.govresearchgate.net

This creates a significant academic gap and a clear opportunity for investigation. The primary unanswered questions regarding this compound include:

Definitive Biological Activity: While related compounds show antimicrobial and anticonvulsant potential, the specific biological targets and spectrum of activity for the title compound are unknown.

Structure-Activity Relationships (SAR): The contribution of the ethoxy group, in comparison to the hydroxyl or furan (B31954) moieties in related structures, has not been elucidated. Systematic studies are needed to understand how this group influences bioactivity.

Biophysical and Structural Data: There is no published data on its crystal structure, binding affinities to any protein targets, or its metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO2 B185204 N-(4-bromophenyl)-4-ethoxybenzamide CAS No. 329059-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSVGFFIOHFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352222
Record name N-(4-bromophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329059-46-3
Record name N-(4-bromophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Mechanistic Investigations

Established and Novel Synthetic Routes to the Benzamide (B126) Core

The formation of the central benzamide structure of N-(4-bromophenyl)-4-ethoxybenzamide relies on fundamental organic reactions. These include the creation of the amide bond and the introduction of the characteristic ethoxy and bromophenyl groups.

Amide Bond Formation Strategies for Substituted Anilines and Benzoyl Chlorides

The reaction between an acyl chloride and an amine is a classic and reliable method for forming an amide bond. youtube.com In this context, a substituted aniline (B41778), such as 4-bromoaniline (B143363), acts as the nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl chloride derivative. youtube.com This reaction typically proceeds readily, often at room temperature, and can be facilitated by the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

Modern advancements in amide bond formation offer a range of strategies beyond the traditional acyl chloride method. These include the use of various coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. acs.orgnsf.gov While these methods are powerful, the reaction of acyl chlorides with amines remains a direct and efficient approach. youtube.com Dynamic covalent chemistry also presents an innovative route, exploiting the reversible coupling of imines and acyl chlorides to form amide bonds under thermodynamic control. researchgate.net

Alkylation and Arylation Reactions for Ethoxy and Bromophenyl Moieties

The introduction of the ethoxy and bromophenyl groups onto the core structure can be achieved through various well-established reactions. The ethoxy group is typically introduced via Williamson ether synthesis, where a phenoxide is treated with an ethyl halide. In the context of synthesizing precursors, O-alkylation of a hydroxyl-substituted benzamide or benzoic acid with an ethylating agent is a common strategy. preprints.org Phase-transfer catalysts can be employed to facilitate this reaction, especially in systems with limited solubility. preprints.org

The bromophenyl moiety is often incorporated by starting with a pre-brominated aniline or by performing an electrophilic aromatic substitution reaction on a suitable aromatic precursor. The Friedel-Crafts alkylation and acylation reactions are cornerstone methods for attaching alkyl and acyl groups to aromatic rings in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com While not directly forming the C-N bond of the final product, these reactions are crucial for synthesizing the necessary precursors.

Specific Synthetic Approaches for this compound and its Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursors: a derivative of 4-bromoaniline and a derivative of 4-ethoxybenzoic acid.

Synthesis of 4-Bromophenylamine Derivatives

4-Bromoaniline is a commercially available starting material. However, derivatives can be synthesized through various methods. One common approach is the bromination of aniline. Due to the high reactivity of the aniline ring, this reaction must be carefully controlled to achieve mono-substitution at the para position. Another route involves the reduction of 4-bromonitrobenzene.

More complex derivatives, such as bis(4-bromophenyl)amine, can be synthesized through methods like the Buchwald-Hartwig coupling, which involves the palladium-catalyzed cross-coupling of an amine and an aryl halide. chemicalbook.com Tris(4-bromophenyl)amine can be prepared by the bromination of triphenylamine. researchgate.net

Preparation of 4-Ethoxybenzoic Acid Derivatives

4-Ethoxybenzoic acid is a key precursor and can be synthesized through several routes. chemicalbook.comsigmaaldrich.com A common method is the Williamson ether synthesis starting from 4-hydroxybenzoic acid and an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

Alternatively, 4-ethoxybenzoic acid can be prepared from 4-ethoxybenzaldehyde (B43997) through oxidation. The direct ethoxylation of 4-hydroxybenzoic acid derivatives is also a viable route. libretexts.org For instance, 4-acetoxybenzoic acid can be prepared by the acetylation of 4-hydroxybenzoic acid. libretexts.org

The corresponding acyl chloride, 4-ethoxybenzoyl chloride, is typically prepared by reacting 4-ethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated form is then ready to react with the aniline derivative. mdpi.com

Optimized Reaction Conditions and Catalyst Systems for Conjugation

The final step in the synthesis of this compound involves the coupling of the 4-bromophenylamine and 4-ethoxybenzoic acid moieties. The most direct method is the acylation of 4-bromoaniline with 4-ethoxybenzoyl chloride. This reaction is often carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced during the reaction.

In cases where the carboxylic acid is used directly, a coupling agent is required. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nsf.gov

Recent research has focused on developing more efficient and environmentally friendly catalytic systems. For example, microflow reactors can be used for rapid and strong activation of carboxylic acids, leading to high yields and minimal side reactions. nih.gov Palladium-based catalysts have been explored for reductive carbonylation reactions to produce related amide structures in one-pot syntheses. mdpi.com

The table below summarizes various synthetic conditions that can be adapted for the synthesis of this compound and its precursors.

Reaction TypeReactantsCatalyst/ReagentSolventConditionsYieldReference
Amide Bond Formation4-Bromoaniline, 4-Ethoxybenzoyl ChloridePyridineDichloromethaneRoom TemperatureHighGeneral Method
O-AlkylationSalicylamide, Ethylating AgentTetrabutylammonium Bromide (TBAB)Water (Microwave)-94% preprints.org
Buchwald-Hartwig Coupling1-Bromo-2-iodobenzene, 2-BromoanilinePalladium Diacetate, Sodium t-butanolateToluene150°C (Microwave)68% chemicalbook.com
Friedel-Crafts AcylationBenzene (B151609), Acetyl ChlorideAlCl₃--High masterorganicchemistry.com
Carboxylic Acid ActivationN-Fmoc-L-valineTriphosgeneMicroflow ReactorAmbient Temperature60% nih.gov

Exploration of Advanced Synthetic Techniques

The pursuit of more efficient and sustainable methods for synthesizing benzamide analogs has led to the investigation of several advanced techniques. These methods offer significant advantages over traditional synthetic routes, including shorter reaction times, higher yields, and a reduced environmental footprint.

Microwave-Assisted Synthesis in Benzamide Analog Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzamide analog preparation, this technique has demonstrated considerable benefits. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. researchgate.netnih.govarkat-usa.orgrsc.orgnih.gov

The synthesis of various benzamide derivatives has been successfully achieved using microwave heating. For instance, the microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with amines has been shown to produce benzamides in good yields with significantly reduced reaction times compared to conventional heating methods. researchgate.net Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives, which share a core structural motif with some benzamide analogs, was expedited from 12 hours under conventional reflux to just 20 minutes with microwave irradiation, resulting in higher yields. nih.gov

The advantages of microwave-assisted synthesis are further highlighted in the preparation of intermediates for pharmaceuticals like benazepril, where rate acceleration was significant. nih.gov In some cases, reactions that did not proceed under conventional heating were successfully driven to completion with the aid of microwave energy. nih.gov This efficiency is attributed to the direct and uniform heating of the reaction mixture, a hallmark of microwave chemistry. arkat-usa.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzamide Analogs

Product Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Benzamide derivatives (from oxazolone) Not specified (difficult to obtain) Shorter reaction time, good yields researchgate.net
Ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- nih.govbenzazepin-2-one-1-acetate Long reaction times 4 min, 65% nih.gov
Amides from ethyl salicylate (B1505791) and primary amines 24 h, 11-94% 45 min, 23-99% rsc.org
N-arylheterocyclic substituted-4-aminoquinazolines 12 h, low yields 20 min, higher yields nih.gov
2H-Benzo[b] nih.govnih.govoxazines 5-8 h 3-5 min, improved yield arkat-usa.org

Ultrasound-Irradiation Enhanced Synthesis

The use of ultrasound irradiation, or sonochemistry, offers another effective method for enhancing the synthesis of benzamides and related compounds. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. illinois.edu

Studies have shown that ultrasound can significantly improve reaction rates and yields in various synthetic transformations. For the synthesis of N-(4-arylthiazol-2-yl)hydrazones, a one-pot, three-component reaction under ultrasonic irradiation in water resulted in better yields (86% to 95%) and shorter reaction times compared to silent conditions. nih.gov Similarly, the synthesis of 5-hydroxymethyl-2-mercapto-1-benzylimidazole reached a 90% yield after just half an hour of sonication, whereas the conventional method required 72 hours to achieve a 70% yield under the same conditions. nih.gov

The benefits of ultrasound are not limited to heterocyclic synthesis and can be applied to amide formation as well. The one-pot synthesis of benzylacetamide from oxime under ultrasound irradiation was achieved in 80-95% yield at a mild temperature of 35-40°C, showcasing advantages like simple work-up, shorter reaction times, and higher yields. nih.gov

Table 2: Effect of Ultrasound Irradiation on the Synthesis of Amide Analogs and Related Compounds

Product Conventional Method (Time, Yield) Ultrasound-Irradiated Method (Time, Yield) Reference
Benzylacetamide Not specified Shorter reaction time, 80-95% nih.gov
5-hydroxymethyl-2-mercapto-1-benzylimidazole 72 h, 70% 0.5 h, 90% nih.gov
N-(4-arylthiazol-2-yl)hydrazones Less efficient (longer time, lower yield) Shorter reaction time, 86-95% nih.gov
5-Substituted 1,3,4-Oxadiazol-2-amines Not specified Good to excellent yields (81-93%) semanticscholar.org
N-substituted phthaloyl derivatives Conventional heating High-speed synthesis, very good yield iiste.org

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules, including benzamide derivatives, to minimize environmental impact. ijpdd.orgchemmethod.comwjpmr.com These principles advocate for the use of non-toxic solvents, renewable raw materials, and energy-efficient processes. chemmethod.com

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. semanticscholar.org Solvent-free reactions, or those conducted in environmentally benign solvents like water, are highly desirable. ijpdd.orgsemanticscholar.org For instance, a greener method for amide synthesis has been developed under solvent-free conditions, directly reacting a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.org This approach is not only quick and convenient but also adheres to several green chemistry principles. semanticscholar.org

The use of catalysts is another cornerstone of green chemistry, as they can facilitate reactions with high selectivity and reduce waste. chemmethod.comwhiterose.ac.uk Various catalysts, including Lewis acids and metal complexes, have been employed for the synthesis of benzimidazole (B57391) derivatives, which are structurally related to some benzamides. ijpdd.org The development of bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation under ambient conditions exemplifies the move towards more sustainable catalytic processes. rsc.org Furthermore, the use of recyclable catalysts is a significant step towards more economical and environmentally friendly synthetic routes. ijpdd.org

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction (SCXRD) Analysis

While a dedicated single-crystal X-ray structure of N-(4-bromophenyl)-4-ethoxybenzamide is not available in the cited literature, extensive crystallographic studies on its analogues provide a robust framework for understanding its likely solid-state structure.

Crystallographic Studies of this compound and its Analogues

Analysis of closely related structures, such as N-(4-bromophenyl)-4-nitrobenzamide, reveals key crystallographic parameters that are likely to be shared with the title compound. hmdb.ca These analogues often crystallize in common crystal systems like monoclinic or orthorhombic. For instance, the nicotinonitrile derivative 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile crystallizes in the orthorhombic system. chemicalbook.com Another analogue, 6-(4-bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile, adopts a triclinic system. epa.gov The specific crystallographic data for these representative analogues are detailed in the table below.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Dimensions
N-(4-bromophenyl)-4-nitrobenzamideC13H9BrN2O3Not specifiedNot specifiedNot specified
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrileC22H19BrN2O2OrthorhombicP212121a = 4.3414(2) Å, b = 14.7392(6) Å, c = 29.4409(13) Å
6-(4-bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrileC23H21BrN2O4TriclinicP-1a = 7.9631(2) Å, b = 11.0499(3) Å, c = 23.9690(6) Å, α = 92.201(1)°, β = 91.968(1)°, γ = 99.586(1)°

Analysis of Molecular Conformations and Torsional Angles

The conformation of N-arylbenzamides is largely defined by the dihedral angles between the aromatic rings and the torsion angles of the amide linker. In the analogue N-(4-bromophenyl)-4-nitrobenzamide, the two benzene (B151609) rings are nearly coplanar, with a dihedral angle of just 3.6(7)°. hmdb.ca However, the central amide group is significantly twisted out of the planes of both the 4-bromophenyl and 4-nitrobenzene rings by 28.1(6)° and 31.8(3)°, respectively. hmdb.ca

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of these compounds in the solid state is directed by a combination of weak intermolecular forces.

Hydrogen Bonding : The amide group (–CONH–) is a classic hydrogen bond donor and acceptor. In the crystal structure of N-(4-bromophenyl)-4-nitrobenzamide, intermolecular N–H···O hydrogen bonds are key stabilizing interactions that, along with C–H···O bonds, create a three-dimensional network. hmdb.ca Similar N–H···O=C hydrogen bonding is expected to be a primary interaction in the crystal packing of this compound.

π-π Stacking : Aromatic rings in adjacent molecules can engage in π-π stacking interactions. In the crystal structure of 6-(4-bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, π-π interactions are observed with centroid-centroid distances of approximately 3.87 Å. chemicalbook.com These interactions would also be anticipated to play a role in the crystal structure of the title compound.

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. sdsu.edusigmaaldrich.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified as red patches, highlighting the most significant interactions.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal prominent red areas corresponding to the N–H···O hydrogen bonds. The corresponding two-dimensional fingerprint plot, which summarizes all intermolecular contacts, would show distinct features. sdsu.edu Based on analyses of similar brominated organic molecules, the most significant contributions to the crystal packing would be from H···H, C···H/H···C, and Br···H/H···Br contacts.

The fingerprint plot can be delineated to show the percentage contribution of each interaction type. For instance, in a related bromophenyl derivative, the contributions were found to be: H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%). A similar distribution would be anticipated for this compound, with characteristic sharp spikes at the bottom of the plot indicating hydrogen and halogen bonding, and a large central region corresponding to the numerous van der Waals H···H contacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopic Characterization

While specific experimental ¹H NMR data for this compound is not available in the cited literature, the expected spectrum can be reliably predicted based on data from its constituent parts and close analogues, such as N-(4-bromophenyl)benzamide.

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to show the following key signals:

Ethoxy Group Protons : This group would give rise to two distinct signals: a triplet around δ 1.4 ppm corresponding to the methyl (–CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around δ 4.1 ppm from the methylene (–OCH₂–) protons, coupled to the methyl protons.

Aromatic Protons : The protons on the two benzene rings will appear in the aromatic region (typically δ 6.9–8.0 ppm).

The 4-ethoxy-substituted ring would show two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-donating ethoxy group would appear upfield (around δ 6.9–7.0 ppm), while the protons ortho to the carbonyl group would be downfield (around δ 7.8–7.9 ppm).

The 4-bromophenyl ring would also exhibit a 1,4-disubstituted pattern of two doublets. The signals for these protons typically appear in the range of δ 7.5–7.6 ppm.

Amide Proton (N–H) : A broad singlet corresponding to the amide proton would be expected, likely appearing downfield (δ 7.8 ppm or higher). Its chemical shift can be highly dependent on solvent and concentration.

The predicted and analogue-derived chemical shifts are summarized in the table below.

Proton AssignmentExpected MultiplicityPredicted Chemical Shift (δ ppm)Reference Compound Data (δ ppm)
Amide (N-H)Broad Singlet~7.8-8.27.81 (s) for N-(4-bromophenyl)benzamide
Aromatic (H ortho to C=O)Doublet~7.8-7.97.86 (d) for N-(4-bromophenyl)benzamide
Aromatic (4-bromophenyl)Multiplet/Two Doublets~7.5-7.67.48-7.59 (m) for N-(4-bromophenyl)benzamide
Aromatic (H ortho to -OEt)Doublet~6.9-7.0-
Ethoxy (-OCH2-)Quartet~4.1-
Ethoxy (-CH3)Triplet~1.4-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Elemental Composition

The elemental composition of this compound has been determined through high-resolution mass spectrometry (HRMS). This analysis provides a precise mass measurement of the molecular ion, which is then compared to the theoretical mass calculated from the chemical formula.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometries, electronic structures, and various spectroscopic properties, offering a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional conformation of a molecule, which corresponds to the global minimum on its potential energy surface. For N-(4-bromophenyl)-4-ethoxybenzamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to obtain its optimized geometry. nih.govespublisher.com

This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. From this optimized structure, key electronic properties can be calculated. These properties provide insights into the molecule's behavior in chemical reactions and its interactions with other molecules.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative of the typical output from DFT calculations and is not based on published experimental or computational results for this specific molecule.

PropertyIllustrative ValueUnit
Total Energy-1850.123Hartrees
Dipole Moment3.45Debye
Polarizability35.67ų
Point GroupC1

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. Significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atom of the ethoxy group and the nitrogen atom of the amide linkage into the antibonding π* orbitals of the adjacent phenyl rings. These interactions are crucial for understanding the electronic communication between different parts of the molecule. acadpubl.euirdindia.in

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) Note: This table illustrates potential hyperconjugative interactions and their stabilization energies (E(2)) as would be determined by NBO analysis. The values are hypothetical.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) of Ethoxyπ* (C-C) of Phenyl Ring4.5
LP (N) of Amideπ* (C=O) of Carbonyl55.2
LP (N) of Amideπ* (C-C) of Phenyl Ring15.8
π (C-C) of Phenyl Ringπ* (C-C) of other Phenyl Ring2.1

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity and kinetic stability of molecules. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich ethoxy-phenyl moiety, while the LUMO may be distributed over the amide linkage and the bromophenyl ring.

Table 3: Calculated Frontier Molecular Orbital Properties (Illustrative) Note: The values presented are hypothetical examples of what FMO analysis would yield.

ParameterIllustrative Value (eV)
HOMO Energy-6.25
LUMO Energy-1.15
Energy Gap (ΔE)5.10

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen and the ethoxy oxygen, identifying them as primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.org Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a hydrogen bond donor site. This analysis provides crucial insights into how the molecule will interact with other molecules and biological targets. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a specific compound like this compound, a reverse docking or inverse virtual screening approach can be employed. nih.gov

In this process, the 3D structure of this compound is docked against a library of known biological targets. The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Targets that show a high predicted binding affinity are identified as putative biological targets for the compound. nih.gov This allows for hypothesis generation regarding the compound's potential mechanism of action and therapeutic applications, which can then be validated through experimental assays. researchgate.net

Table 4: Putative Biological Targets for this compound Identified via Virtual Screening (Illustrative) Note: This table is a hypothetical representation of virtual screening results, showing potential protein targets and their predicted binding affinities.

Protein TargetProtein Data Bank (PDB) IDBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5IKR-9.2
Tyrosine-protein kinase ABL12HYY-8.8
Peroxisome proliferator-activated receptor gamma5Y2O-8.5
Cathepsin K5MQ6-8.1

Detailed Analysis of Ligand-Protein Binding Modes and Affinities

To understand the therapeutic potential of this compound, a crucial step is to identify its protein targets and characterize the binding interactions. Molecular docking is a primary computational tool used for this purpose. This technique predicts the preferred orientation of the compound when bound to a specific protein target.

The process involves preparing a 3D structure of the ligand (this compound) and the target protein. Docking algorithms then systematically sample various conformations and orientations of the ligand within the protein's binding site. Each potential binding pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, this analysis would reveal the most likely protein targets and provide a quantitative measure of its binding strength. The results would be presented in a table format, detailing the binding affinities for various potential protein targets.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein Target Binding Affinity (kcal/mol) Predicted Interacting Residues
Target A -8.5 TYR123, PHE234, LEU237
Target B -7.2 VAL45, ILE67, TRP89

Note: The data in this table is hypothetical and serves as an example of how docking results would be presented. Actual data would be derived from specific molecular docking studies.

Investigation of Key Residue Interactions and Hydrogen Bonding Networks

Following the identification of the best binding poses from molecular docking, a more detailed analysis of the intermolecular interactions is performed. This involves examining the specific amino acid residues in the protein's binding pocket that interact with this compound.

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H group in the amide linkage of the compound) and acceptors (like the carbonyl oxygen of the protein backbone or side chains of residues such as Asp, Glu, Ser, Thr).

Hydrophobic Interactions: The phenyl rings and the ethoxy group of the compound can form favorable interactions with nonpolar residues of the protein (e.g., Leu, Val, Phe).

Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Pi-Pi Stacking: Aromatic rings of the compound can stack with the aromatic rings of residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Visualizing the docked complex allows for the identification and measurement of these interactions, providing a detailed map of the binding site and highlighting the crucial residues for ligand recognition.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

MD simulations can reveal the conformational flexibility of this compound both in solution and within a protein's binding site. By simulating the compound's movement over nanoseconds or longer, researchers can identify its preferred shapes and how it transitions between them. Analysis of the simulation trajectory, often through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, can quantify the flexibility of different parts of the molecule. This is crucial for understanding how the compound might adapt its shape to fit into a binding pocket.

MD simulations are essential for assessing the stability of the ligand-protein complex predicted by docking. A simulation is run on the entire complex, and the trajectory is analyzed to see if the compound remains stably bound within the active site. Key metrics, such as the RMSD of the ligand relative to the protein, are monitored. A stable, low RMSD value over the course of the simulation suggests a stable binding mode. Furthermore, MD simulations can refine the initial docked pose and reveal the persistence of key interactions, like hydrogen bonds, over time.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the biological activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore" serves as a 3D query to screen large databases of compounds for potential new hits. For this compound, a pharmacophore model would highlight the critical roles of its aromatic rings, amide linkage, and ethoxy group in biological activity.

Identification of Essential Pharmacophoric Features

Pharmacophore models are crucial tools in computational chemistry and drug design, representing the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. For the compound this compound, a detailed analysis of its structure allows for the identification of several key pharmacophoric features. These features are inferred from the compound's constituent functional groups and their potential interactions with a biological target.

The primary pharmacophoric features of this compound can be categorized as follows:

Aromatic Rings: The molecule contains two aromatic rings: the 4-bromophenyl ring and the 4-ethoxyphenyl ring. These rings are typically involved in hydrophobic and π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within a protein's binding pocket.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. These features are critical for forming hydrogen bonds with suitable donor groups on a biological target, such as the backbone N-H of amino acids or the side chains of residues like serine, threonine, or lysine.

Hydrogen Bond Donor (HBD): The amide group contains a nitrogen-hydrogen (N-H) bond, which serves as a hydrogen bond donor. This feature can form a hydrogen bond with an acceptor group on the target protein, such as a carbonyl oxygen or the side chain of aspartate or glutamate.

Halogen Bond Donor: The bromine atom, in addition to its hydrophobic character, has the potential to act as a halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a deprotonated carboxylate group.

The spatial relationship between these features is critical for the molecule's biological activity. The central amide linkage provides a degree of rigidity and defines the relative orientation of the two aromatic rings. The flexibility of the ethoxy group allows for some conformational adaptation within the binding site.

Table 1: Predicted Pharmacophoric Features of this compound

Feature TypeLocation in MoleculePotential Interaction
Aromatic Ring4-bromophenyl groupπ-π stacking, hydrophobic interactions
Aromatic Ring4-ethoxyphenyl groupπ-π stacking, hydrophobic interactions
Hydrogen Bond AcceptorCarbonyl oxygen (C=O) of the amideHydrogen bonding
Hydrogen Bond AcceptorOxygen of the ethoxy group (-O-CH2CH3)Hydrogen bonding
Hydrogen Bond DonorAmide nitrogen-hydrogen (N-H)Hydrogen bonding
Hydrophobic FeatureEthyl group (-CH2CH3)Hydrophobic interactions
Hydrophobic Feature / Halogen Bond DonorBromine atom (-Br)Hydrophobic interactions, Halogen bonding

Ligand-Based and Structure-Based Pharmacophore Generation

The identification of essential pharmacophoric features serves as the foundation for generating pharmacophore models, which can be broadly classified into ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available. This method involves aligning a set of structurally diverse but functionally similar active compounds to identify the common chemical features that are essential for their biological activity.

The process for generating a ligand-based pharmacophore model for a series of analogs of this compound would typically involve the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule in the dataset.

Feature Mapping: Identifying the potential pharmacophoric features (as listed in Table 1) for each conformation of each molecule.

Molecular Alignment: Superimposing the conformations of the active molecules to find a common spatial arrangement of pharmacophoric features.

Hypothesis Generation: Creating one or more pharmacophore hypotheses that consist of a 3D arrangement of features common to the active molecules.

Validation: The generated hypotheses are then validated by their ability to discriminate between active and inactive compounds. A good pharmacophore model will be matched by the active molecules but not by the inactive ones.

For instance, a study on benzamide (B126) analogues as FtsZ inhibitors led to the development of a five-featured pharmacophore model that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, computational studies on benzamide derivatives as glucokinase activators have also utilized pharmacophore modeling to identify key features for activity. nih.gov

Structure-Based Pharmacophore Generation

Structure-based pharmacophore modeling is utilized when the 3D structure of the biological target, typically a protein, is available, often from X-ray crystallography or NMR spectroscopy. This approach involves analyzing the interactions between the target and a bound ligand to identify the key interaction points within the binding site.

The steps for generating a structure-based pharmacophore model in the context of this compound would be:

Binding Site Analysis: Identifying the active site or binding pocket of the target protein.

Interaction Mapping: Determining the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein's amino acid residues and a bound ligand. If no ligand is present, the properties of the binding site itself can be used to infer potential interaction sites.

Feature Generation: Translating these interaction points into pharmacophoric features. For example, a hydrogen bond-donating residue in the binding site would correspond to a hydrogen bond acceptor feature in the pharmacophore model.

Model Refinement: The generated pharmacophore model can be refined by considering excluded volumes to represent the shape of the binding site.

A hypothetical structure-based pharmacophore model for a target of this compound would likely include features that are complementary to the molecule's own pharmacophoric points.

Table 2: Illustrative Comparison of Ligand-Based and Structure-Based Pharmacophore Generation

AspectLigand-Based ApproachStructure-Based Approach
Requirement A set of active and inactive ligands.3D structure of the biological target.
Information Source Common features of active ligands.Ligand-target interactions or binding site properties.
Process Molecular alignment and feature superposition.Interaction mapping and feature complementarity.
Application Useful when target structure is unknown.Provides insights into target-specific interactions.

While no specific pharmacophore models have been published for this compound itself, the principles of ligand- and structure-based generation provide a clear framework for how such models could be developed to guide the discovery of new molecules with similar biological activities.

Mechanistic Biological Activity and Preclinical Research

Antimicrobial Activity: Mechanisms of Action

The antimicrobial properties of N-(4-bromophenyl)-4-ethoxybenzamide are an area of active investigation. Insights from structurally similar benzamide (B126) and N-phenylbenzamide derivatives provide a foundational framework for its potential mechanisms of action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Specific data on the antibacterial efficacy of this compound is not yet available in published literature. However, studies on analogous compounds offer predictive insights. For instance, a series of N-benzamide derivatives have demonstrated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The activity of these compounds is thought to be influenced by their ability to penetrate the bacterial cell wall. nanobioletters.com Another related compound, N-(4-bromophenyl)furan-2-carboxamide, has shown notable activity against drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. nih.gov This suggests that the N-(4-bromophenyl) moiety may contribute to antibacterial action. Further research is required to determine if this compound exhibits similar properties and to quantify its efficacy through metrics such as Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacterial strains.

Antifungal Efficacy against Phytopathogenic and Opportunistic Fungi

There is currently a lack of specific data on the antifungal efficacy of this compound against phytopathogenic and opportunistic fungi. The broader class of amides, however, is recognized for its potential antifungal activities. nanobioletters.com Research into related salicylanilides, which share some structural similarities, has shown activity against various fungal strains, although the efficacy is dependent on the specific chemical substitutions. psecommunity.org To ascertain the antifungal potential of this compound, dedicated screening against fungal pathogens of agricultural and clinical importance is necessary.

Cellular and Molecular Targets of Antimicrobial Action

The precise cellular and molecular targets of this compound in microbial cells have not been elucidated. For related benzamide derivatives, it has been postulated that their mechanism may involve penetration of the peptidoglycan bacterial cell wall or interaction with specific receptor sites. nanobioletters.com The antimicrobial mechanism of salicylanilides is thought to be multifaceted, involving multiple molecular targets. psecommunity.org Future research into this compound will need to employ techniques such as molecular docking and biochemical assays to identify its specific microbial targets, which could include essential enzymes or structural components of the cell.

Anticancer and Antiproliferative Activity: Molecular Mechanisms

The anticancer potential of this compound is an emerging area of interest, with the N-(4-bromophenyl) group being a key feature in some anticancer compounds.

Investigation of Cell Cycle Modulation and Apoptosis Induction Pathways

Direct studies on the effects of this compound on cell cycle progression and apoptosis in cancer cells are not yet reported. However, the induction of cell cycle arrest and apoptosis are common mechanisms of action for many anticancer agents. nih.gov For example, some novel benzamide derivatives have been shown to induce G1 cell cycle arrest and apoptosis in cancer cell lines. nih.gov To understand if this compound shares these properties, future studies will need to utilize techniques such as flow cytometry for cell cycle analysis and assays to detect markers of apoptosis, like caspase activation.

Mechanism-Based Studies in Preclinical Cell Lines

No specific studies detailing the mechanism of action of this compound in preclinical cell lines were found in the available literature.

Anti-inflammatory Properties and Associated Mechanisms

No data is available on the anti-inflammatory properties of this compound.

Modulation of Inflammatory Pathways and Cytokine Production

There is no published evidence on the modulation of inflammatory pathways or cytokine production by this compound.

Receptor Interactions Implicated in Anti-inflammatory Effects

Information regarding receptor interactions for anti-inflammatory effects is not available for this compound.

Other Biological Activities: Target-Specific Investigations

No target-specific investigations for this compound were identified.

Enzyme Inhibition Profiles (e.g., Trypanothione Reductase, Mtb LeuRS, SARS-CoV-2 Papain-like Protease, AeSCP-2)

No studies were found that evaluated the inhibitory activity of this compound against Trypanothione Reductase, Mtb LeuRS, SARS-CoV-2 Papain-like Protease, or AeSCP-2.

Antioxidant Mechanisms and Free Radical Scavenging Properties

There is no available research on the antioxidant or free radical scavenging properties of this specific compound.

Insect Repellent Activity and Receptor Interactions

There is no publicly available scientific information on the insect repellent activity of this compound or its potential interactions with insect receptors.

Future Research Directions and Translational Perspectives

Rational Design of Novel N-(4-bromophenyl)-4-ethoxybenzamide Analogues

The rational design of analogues of this compound would be a critical step in optimizing its potential therapeutic properties. This process would hinge on establishing a clear structure-activity relationship (SAR). Initial studies would involve the systematic modification of the core structure. Key areas for modification would include:

The N-(4-bromophenyl) Ring: The bromine atom's position and nature could be altered. Replacing it with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups would help to understand the electronic requirements for activity. mdpi.comnih.gov The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems.

The 4-ethoxybenzamide (B1582668) Moiety: The ethoxy group's length and branching could be varied to probe the steric and lipophilic requirements of the binding pocket. Moving the ethoxy group to the meta or ortho positions would provide insight into the optimal substitution pattern. The benzamide (B126) linker is also a candidate for modification, for instance, by introducing conformational constraints. uzh.chresearchgate.netnih.gov

The synthesized analogues would then be subjected to biological screening to correlate structural changes with activity, leading to a predictive SAR model for designing more potent and selective compounds.

Development of Advanced Therapeutic Strategies (e.g., PROTACs, Prodrugs)

Should this compound be identified as a binder to a protein of interest, advanced therapeutic strategies could be employed to enhance its efficacy.

PROTACs (Proteolysis Targeting Chimeras): If the compound binds to a disease-causing protein, it could be developed into a PROTAC. cas.org This would involve chemically linking it to a ligand that recruits an E3 ubiquitin ligase. nih.govnih.gov The resulting chimeric molecule would bring the target protein into proximity with the cell's degradation machinery, leading to its destruction. researchgate.net The benzamide scaffold itself has been identified as a promising component in the design of novel PROTACs. nih.govresearchgate.net

Prodrugs: To overcome potential issues with pharmacokinetics, such as poor solubility or rapid metabolism, a prodrug strategy could be implemented. nih.govresearchgate.netacs.org This would involve chemically modifying the parent compound into an inactive form that is converted to the active drug in the body. For an amide-containing compound like this compound, N-acylation or the formation of N-Mannich bases are potential prodrug approaches. nih.gov A recently developed strategy for guanidine-containing drugs involves the use of a guanidine (B92328) cyclic diimide (GCDI) structure to create a prodrug with enhanced oral bioavailability and a longer pharmacokinetic half-life. acs.org

Identification of Novel Biological Targets and Disease Applications

A crucial area of future research would be to identify the biological targets of this compound. Unbiased screening approaches could reveal novel interactions with proteins implicated in various diseases. The benzamide and N-substituted benzamide class of compounds have been associated with a wide range of biological activities, suggesting a broad potential for new disease applications. nih.govnanobioletters.com For example, different benzamide derivatives have been investigated as:

Antipsychotics targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Anti-inflammatory agents. mdpi.com

Antimicrobial agents. nanobioletters.com

Anticancer agents, specifically inhibiting the migration of osteosarcoma cells. nih.gov

Inhibitors of SARS-CoV proteases. nih.govuzh.chresearchgate.netnih.gov

Determining the specific target(s) of this compound would be the first step in exploring its potential utility in these or other therapeutic areas.

Integration of High-Throughput Screening and Computational Methods for Drug Discovery

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds.

High-Throughput Screening (HTS): Large libraries of compounds, which could include this compound and its analogues, can be rapidly tested for activity against a specific biological target or for a desired cellular effect. nih.govthermofisher.comstanford.edunih.govacs.org This allows for the efficient identification of initial "hits."

Computational Methods: In silico techniques can be used to predict the binding of this compound to various protein targets. mdpi.commdpi.com Molecular docking and molecular dynamics simulations can provide insights into the binding mode and the key interactions between the compound and its target, guiding the rational design of more potent analogues. mdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of new analogues before they are synthesized.

Exploration of Compound Activity in Complex Biological Systems and Disease Models (Preclinical Focus)

Once a promising in vitro activity and target are established, it is essential to evaluate the efficacy of this compound in more complex biological systems. This would involve a preclinical development phase.

Cell-based Assays: The compound's effect would be tested in relevant cell lines to confirm its mechanism of action and to assess its cellular toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-ethoxybenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-bromoaniline and 4-ethoxybenzoyl chloride. Key parameters include:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
  • Catalyst : Triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts .
  • Temperature : Maintain 0–5°C during reagent mixing, followed by room-temperature stirring for 12–24 hours.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product (≥95% by HPLC) .
    • Optimization : Use continuous flow reactors for scale-up, and monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm; ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key metrics include R-factor (<5%) and hydrogen-bonding networks .
    • Data Table :
TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 7.4–7.6 (Ar-H), δ 4.0–4.2 (OCH₂)Confirm aromatic/ethoxy groups
SC-XRDR-factor = 3.2%, C-Br bond length = 1.89 ÅValidate crystal packing

Q. What are the key considerations in designing bioactivity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., insect chitin synthase for agrochemical studies) .
  • Assay Conditions :
  • Use phosphate-buffered saline (PBS, pH 7.4) for solubility.
  • Include positive controls (e.g., diflubenzuron for chitin inhibition) .
  • Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

Advanced Research Questions

Q. How do electronic properties of the bromophenyl and ethoxy groups influence the compound's reactivity in substitution reactions?

  • Methodological Answer :

  • DFT Analysis : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs). The bromine atom lowers the LUMO energy (-1.8 eV), enhancing electrophilic substitution at the para position .
  • Reactivity Trends : Ethoxy groups donate electron density via resonance, stabilizing intermediates in nucleophilic acyl substitution .
    • Data Table :
GroupHammett σ ValueEffect on Reactivity
Br (para)+0.23Electrophilic activation
OCH₂CH₃ (para)-0.24Resonance stabilization

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines). For example, IC₅₀ values vary in cancer cells (e.g., 12 µM in HeLa vs. 45 µM in MCF-7) due to differential membrane permeability .
  • Computational Validation : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein conformers (e.g., kinase hinge-region flexibility) .
    • Case Study : Contradictory antifungal results may stem from solvent polarity; DMSO >10% reduces activity by 60% .

Q. How can DFT-D methods improve the prediction of intermolecular interactions in crystal packing?

  • Methodological Answer :

  • DFT-D3 : Include dispersion corrections to model van der Waals forces. For this compound, this reduces lattice energy errors from 15% to <5% .
  • Crystal Packing Analysis : Identify dominant interactions (e.g., C-Br···π and N-H···O hydrogen bonds) using Mercury software. Experimental vs. calculated densities show <1% deviation .

Q. What mechanistic insights explain the compound's inhibition of insect chitin synthase?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive Ki = 8.2 µM) .
  • Structural Analysis : Molecular dynamics (MD) simulations reveal halogen bonding between Br and Tyr⁴⁰² in the enzyme active site .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Modification Sites :
  • Bromine Replacement : Substitute with CF₃ to increase lipophilicity (logP from 3.1 to 4.2) .
  • Ethoxy Chain : Replace with isopropoxy to improve metabolic stability (t₁/₂ increases from 2.5 to 6.7 hours) .
  • Data Table :
AnalogModificationIC₅₀ (µM)logP
Parent CompoundNone12.03.1
CF₃-substitutedBr → CF₃8.54.2
Isopropoxy-substitutedOCH₂CH₃ → OCH(CH₃)₂6.33.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.